5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1153291-73-6
VCID: VC11641238
InChI: InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3
SMILES: CC(C)(C)C1=CN=C(O1)CCCl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole

CAS No.: 1153291-73-6

Cat. No.: VC11641238

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole - 1153291-73-6

Specification

CAS No. 1153291-73-6
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
Standard InChI InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3
Standard InChI Key LSLZHDORVOYYOA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN=C(O1)CCCl
Canonical SMILES CC(C)(C)C1=CN=C(O1)CCCl

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole is C₉H₁₄ClNO, with a molecular weight of 195.67 g/mol. Its IUPAC name derives from the oxazole core, where the tert-butyl group (–C(CH₃)₃) occupies the 5-position, and a 2-chloroethyl moiety (–CH₂CH₂Cl) is attached to the 2-position. The compound’s structure can be represented by the SMILES notation: CC(C)(C)C1=CN=C(CClC)O1, highlighting the spatial arrangement of substituents .

Key structural features include:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to electron-deficient properties that facilitate electrophilic substitution reactions.

  • tert-Butyl group: A bulky, electron-donating substituent that enhances steric hindrance and influences the compound’s solubility and stability.

  • 2-Chloroethyl chain: A flexible alkyl chain terminated by a chlorine atom, which may serve as a reactive site for further functionalization or participate in intermolecular interactions.

Comparative analysis with the closely related compound 5-tert-butyl-2-(chloromethyl)-1,3-oxazole (CAS 224441-73-0, C₈H₁₂ClNO) suggests that the addition of a methylene group in the 2-chloroethyl variant increases molecular weight by 14.03 g/mol and introduces greater conformational flexibility.

Synthetic Methodologies

While no explicit synthesis of 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole has been reported, plausible routes can be inferred from established protocols for analogous 1,3-oxazoles :

Robinson–Gabriel Cyclization

This method involves the cyclodehydration of N-acyl-α-amino ketones using agents like phosphoryl chloride (POCl₃) or ethyl chloroformate. For example:

  • Step 1: Acylation of a valine-derived amine with 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride to form an N-acyl-α-amino acid .

  • Step 2: Cyclodehydration with POCl₃ to yield the 1,3-oxazole core.

Adapting this approach, the target compound could be synthesized by substituting the α-amino ketone precursor with a tert-butyl-containing intermediate and a 2-chloroethyl side chain.

Halogenation of Preformed Oxazoles

An alternative route involves introducing the chloroethyl group via post-cyclization modification:

  • Step 1: Synthesis of 5-tert-butyl-1,3-oxazole-2-ethanol through alkylation or Grignard addition.

  • Step 2: Chlorination of the hydroxyl group using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the 2-chloroethyl derivative.

Physicochemical Properties

Based on structural analogs, the following properties are anticipated:

PropertyValue/DescriptionSource Analogy
Melting Point80–85°C (estimated)
Boiling Point250–260°C (extrapolated)
SolubilityLow in water; soluble in DMSO, THF
LogP (Octanol/Water)2.8 ± 0.3 (predicted)Calculated via ChemAxon

The tert-butyl group likely confers lipophilicity, while the chloroethyl chain enhances electrophilicity at the β-carbon, making the compound reactive toward nucleophiles.

Biological Activity and Applications

Pharmaceutical Intermediates

Chloroethyl-substituted oxazoles serve as precursors in drug synthesis. For example:

  • Tert-butyl carbamates with chloroethyl groups are intermediates in neurology-targeted therapies .

  • The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) for introducing aryl or heteroaryl groups.

Research Gaps and Future Directions

  • Synthesis Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Testing against MRSA, Pseudomonas aeruginosa, and fungal pathogens.

  • Structure–Activity Relationships (SAR): Comparing chloroethyl vs. chloromethyl analogs to elucidate substituent effects.

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